N-hydroxy-2-(4-hydroxyphenyl)acetamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 169.16 g/mol. This compound features a hydroxyl group attached to both the nitrogen and the aromatic ring, making it a derivative of 2-(4-hydroxyphenyl)acetamide. The presence of these functional groups suggests potential for various chemical interactions and biological activities, particularly in medicinal chemistry.
These reactions are significant for modifying the compound's properties and enhancing its efficacy in various applications.
N-hydroxy-2-(4-hydroxyphenyl)acetamide exhibits several biological activities:
The synthesis of N-hydroxy-2-(4-hydroxyphenyl)acetamide can be achieved through various methods:
N-hydroxy-2-(4-hydroxyphenyl)acetamide has potential applications in several fields:
Studies on N-hydroxy-2-(4-hydroxyphenyl)acetamide have shown that it can interact with various biological targets:
Several compounds share structural similarities with N-hydroxy-2-(4-hydroxyphenyl)acetamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-Hydroxyphenyl)acetamide | Contains a hydroxy group on the phenyl ring | Commonly used as an analgesic; simpler structure |
| N-(2-Hydroxyphenyl)acetamide | Hydroxyl group on the nitrogen-substituted carbon | Exhibits different biological activities |
| Acetaminophen (Paracetamol) | Similar acetamide structure but lacks additional hydroxyls | Widely used analgesic; more studied |
| 4-Hydroxyphenylacetate | Ester derivative of 4-hydroxyphenol | Potentially different pharmacokinetics |
N-hydroxy-2-(4-hydroxyphenyl)acetamide is unique due to its dual hydroxyl functionalization, which enhances its potential for diverse biological interactions compared to simpler analogs.